molecular formula C28H27N3O3S B2568227 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115405-63-4

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

カタログ番号: B2568227
CAS番号: 1115405-63-4
分子量: 485.6
InChIキー: CPJNQJHCBJZIHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This quinazolin-4(3H)-one derivative features a methoxyphenyl group at position 3, a (3-methylbenzyl)thio substituent at position 2, and a pyrrolidine-1-carbonyl moiety at position 5. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anticancer, and analgesic activities .

特性

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-19-7-5-8-20(15-19)18-35-28-29-25-16-21(26(32)30-13-3-4-14-30)11-12-24(25)27(33)31(28)22-9-6-10-23(17-22)34-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJNQJHCBJZIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A quinazolinone core , which is a well-known pharmacophore in medicinal chemistry.
  • Substituents such as methoxyphenyl and methylbenzyl groups, which may influence its biological activity.
  • A pyrrolidine moiety that could enhance its pharmacological properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the quinazolinone structure have shown:

  • Inhibition of cell growth in non-small cell lung cancer (NSCLC) models, with IC50 values indicating potent activity against both sensitive and resistant cell lines .
  • Mechanisms of action include binding to the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties

Quinazolinone derivatives have also been evaluated for their antimicrobial activities:

  • Some studies report efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the quinazolinone scaffold can enhance antibacterial potency .
  • The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways .

Antioxidant Activity

The antioxidant potential of quinazolinones has been explored through various assays:

  • Compounds have demonstrated radical scavenging abilities superior to standard antioxidants like ascorbic acid and Trolox . This property is particularly relevant for mitigating oxidative stress-related diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of any drug candidate:

  • Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADMET) characteristics for certain quinazolinone derivatives, indicating potential for oral bioavailability and low clearance rates .
  • Toxicological evaluations are critical, as some derivatives may exhibit cytotoxicity at higher concentrations. Careful screening is necessary to balance efficacy with safety .

Case Studies

Several case studies have highlighted the biological activities of quinazolinone derivatives similar to the compound :

  • Antiproliferative Effects in NSCLC : A derivative demonstrated significant growth inhibition across various NSCLC cell lines, with a focus on overcoming resistance mechanisms associated with EGFR-TKI therapies .
  • Antimicrobial Efficacy : In silico screening led to the identification of a quinazolinone derivative that showed promising antibacterial activity against MRSA strains in mouse models .
  • Antioxidant Studies : A series of phenolic derivatives were synthesized and evaluated for their antioxidant capacity, revealing several compounds with superior activity compared to established antioxidants .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerPotent antiproliferative effects against NSCLC
AntimicrobialEffective against MRSA
AntioxidantSuperior radical scavenging compared to Trolox
PharmacokineticsFavorable ADMET properties reported

科学的研究の応用

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has demonstrated notable antioxidant activity through various assays.

  • DPPH Radical Scavenging : A study highlighted that derivatives of related quinazolinone compounds exhibited strong DPPH radical scavenging activity, indicating their potential as effective antioxidants .
  • Mechanism of Action : The antioxidant effect is attributed to the presence of the methoxy group, which enhances electron donation capabilities, thus stabilizing free radicals.

Antimicrobial Properties

The compound has shown promising antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

  • Bacterial Strains Tested : Research indicated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) ranged from 6 to 12 mg/mL, suggesting potent antibacterial properties .
  • Comparison with Standard Drugs : When compared to standard antibiotics, the synthesized compounds exhibited higher antibacterial activities, indicating their potential as alternatives in treating resistant bacterial infections .

Anticancer Activity

The anticancer properties of quinazolinone derivatives are well-documented. The compound's structure allows it to interact with various biological targets involved in cancer progression.

  • Cell Line Studies : Studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to the compound have been tested against breast and colon cancer cell lines, demonstrating significant cytotoxic effects .
  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. This mechanism makes them attractive candidates for further development as anticancer agents.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one:

ApplicationMethodology/AssayKey FindingsReferences
AntioxidantDPPH Radical ScavengingSignificant antioxidant activity observed
AntimicrobialMIC Testing against bacterial strainsHigh antibacterial activity (MIC 6–12 mg/mL)
AnticancerCell viability assaysInduced apoptosis in cancer cell lines

類似化合物との比較

Structural Analogs in the Quinazolinone Family

The following table highlights key structural and functional differences between the target compound and related quinazolinone derivatives:

Compound Substituents Biological Target Reported Activity Key Structural Differences
Target Compound 3-(3-Methoxyphenyl), 2-((3-methylbenzyl)thio), 7-(pyrrolidine-1-carbonyl) Not reported Hypothesized kinase or protease modulation (based on core similarity) Unique thioether linkage at position 2; pyrrolidine carbonyl at position 7 enhances solubility
Patent Compound () 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl), 3-(2-(trifluoromethyl)benzyl) Phosphoinositide 3-kinase PI3K inhibition (IC50 values not provided in evidence) Pyrazolo-pyrimidine substituent enhances kinase selectivity; trifluoromethyl group increases lipophilicity
Cobra Venom () Non-quinazolinone (proteinaceous toxin) Pain receptors No analgesic activity demonstrated Structurally unrelated; highlights scaffold-specific effects
Opiates (e.g., morphine analogs) () Alkaloid core μ-opioid receptor Strong analgesic activity (aligned with clinical data) Different scaffold; focuses on receptor agonism rather than enzyme inhibition

Functional and Pharmacokinetic Insights

  • Target vs. Patent Compound ():

    • The patent compound’s pyrazolo-pyrimidine group likely improves binding to PI3K’s ATP pocket, whereas the target compound’s thioether and pyrrolidine groups may favor alternative targets (e.g., proteases or other kinases) .
    • The trifluoromethyl group in the patent compound increases metabolic stability but may reduce aqueous solubility compared to the target compound’s methoxy and methylbenzyl groups.
  • Target vs. Opiates (): Opiates act via central nervous system receptor agonism, while quinazolinones typically target peripheral enzymes. This suggests divergent therapeutic applications (analgesia vs. anti-inflammatory or anticancer) .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound in the provided evidence. The patent compound’s PI3K inhibition is noted, but assay conditions and potency metrics are unspecified .
  • Hypotheses Based on Structure-Activity Relationships (SAR):

    • The pyrrolidine-1-carbonyl group in the target compound may enhance solubility and membrane permeability compared to bulkier substituents (e.g., trifluoromethyl benzyl in the patent compound).
    • The (3-methylbenzyl)thio group could increase metabolic stability relative to oxygen-based ethers but may introduce steric hindrance.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing quinazolin-4(3H)-one derivatives like 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one?

  • Methodology : The compound’s core structure can be synthesized via condensation reactions between substituted benzoxazinones and thiadiazole/aminothiazole derivatives under high-temperature conditions (150–170°C). For example, describes a protocol where 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one reacts with amino-thiadiazole derivatives to form intermediates, which are further modified with nicotinaldehyde in the presence of anhydrous ZnCl₂ . Adjustments to substituents (e.g., methoxyphenyl, methylbenzylthio) require regioselective functionalization, as seen in for analogous thio-quinazolinones .

Q. How can the solubility and stability of this quinazolinone derivative be optimized for in vitro assays?

  • Methodology : Solubility challenges are common due to the hydrophobic pyrrolidine-1-carbonyl and methylbenzylthio groups. suggests using polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered aqueous media. Stability studies under varying pH (5–9) and temperature (4–37°C) are critical, with highlighting the use of HPLC to monitor degradation products .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology : Combined use of 1H^1 \text{H}-/13C^{13} \text{C}-NMR for substituent assignment (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), IR for carbonyl (C=O, ~1680 cm1^{-1}), and thioether (C-S, ~650 cm1^{-1}) validation, and HRMS for molecular ion confirmation. provides a template for analogous quinazolinone derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting inflammatory enzymes like mPGES-1?

  • Methodology : identifies quinazolinones as mPGES-1 inhibitors. Use AutoDock Vina or Schrödinger Suite to dock the compound into the mPGES-1 active site (PDB: 4YKG). Focus on interactions between the pyrrolidine-1-carbonyl group and Arg126/Trp133 residues. MD simulations (100 ns) can assess binding stability . SAR studies should prioritize substituents at the 2- and 7-positions, as modifications here significantly impact inhibitory potency .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. recommends:

  • Dose-response profiling : Test IC50_{50} values in ≥3 cell lines (e.g., RAW 264.7 macrophages, HEK293).
  • Pathway inhibition assays : Use siRNA knockdown of mPGES-1 to confirm target specificity.
  • Metabolite analysis : LC-MS/MS to identify cell-dependent biotransformation (e.g., demethylation of methoxyphenyl groups) .

Q. How can regioselective functionalization at the quinazolinone 2- and 7-positions be achieved without side reactions?

  • Methodology : and outline protective group strategies. For example:

  • 7-Position : Introduce pyrrolidine-1-carbonyl via Schlenk techniques under inert atmosphere to prevent oxidation.
  • 2-Position : Use Mitsunobu conditions (DIAD, PPh3_3) to attach (3-methylbenzyl)thio groups selectively .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

  • Methodology : and suggest murine models of LPS-induced inflammation. Administer the compound orally (10–50 mg/kg) and measure serum PGE2_2 levels via ELISA. Compare with COX-2 inhibitors (e.g., celecoxib) to assess gastrointestinal toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。